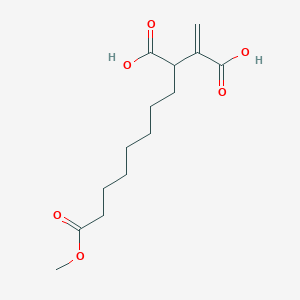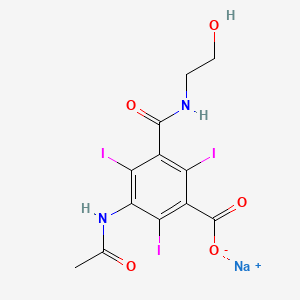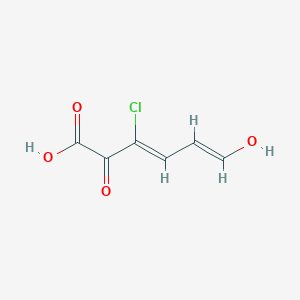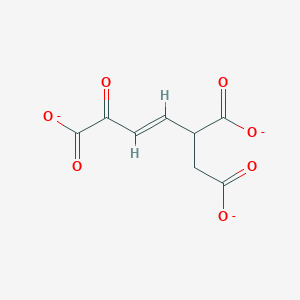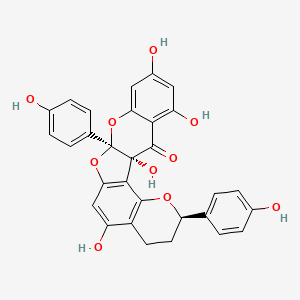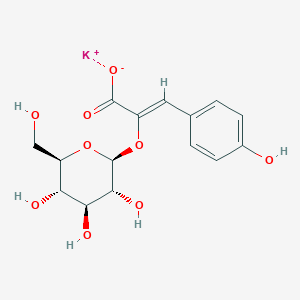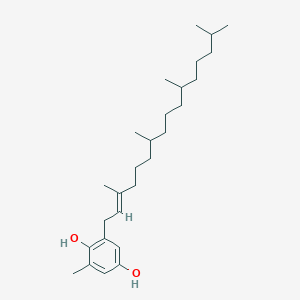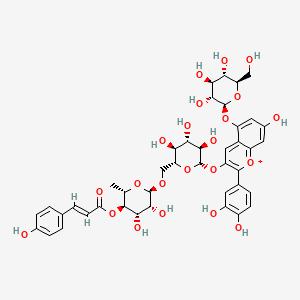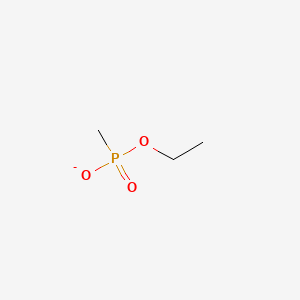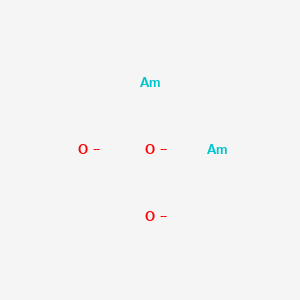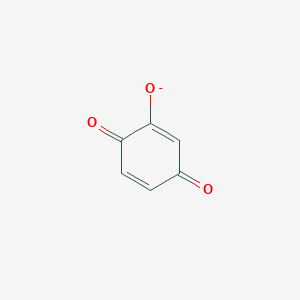
3,6-Dioxocyclohexa-1,4-dien-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dioxocyclohexa-1,4-dien-1-olate is conjugate base of 2-hydroxy-1,4-benzoquinone It is a conjugate base of a 2-hydroxy-1,4-benzoquinone.
Applications De Recherche Scientifique
Synthesis and Characterization
3,6-Dioxocyclohexa-1,4-dien-1-olate, a cross-conjugated quinoid betaine, demonstrates high reactivity towards nucleophiles due to its cross-conjugated character. It is used in the synthesis of various compounds like tetraoxygenated terephthalates, where it shows unique reactivity patterns in different chemical environments (Hintermann, Altmann, Naumov, & Suzuki, 2017).
Crystallography and Structural Analysis
In crystallography, 3,6-Dioxocyclohexa-1,4-dien-1-olate is used to study molecular interactions and crystal packing. For instance, in complexes with pyridinium compounds, it forms specific hydrogen bond patterns, influencing the molecular arrangement in the crystal (Gotoh & Ishida, 2012).
Electron Acceptance and Redox Properties
This compound is characterized as a strong electron acceptor, making it significant in redox reactions. Its ability to dissolve in certain solvents to give colored solutions highlights its potential in colorimetric analyses and redox chemistry (Hammond, 1971).
Coordination Chemistry and Polymer Formation
In coordination chemistry, it acts as a bridging ligand in the formation of coordination polymers, which have potential applications in material science and catalysis (Tanaka, Himegi, Ohishi, Fuyuhiro, & Kawata, 2014).
Electochemical Applications
3,6-Dioxocyclohexa-1,4-dien-1-olate derivatives have been used in modifying oligonucleotides for electrochemical detection on Au electrodes, indicating its utility in bioanalytical chemistry and sensor technologies (Shundrin, Irtegova, Vasilieva, & Khalfina, 2016).
Propriétés
Nom du produit |
3,6-Dioxocyclohexa-1,4-dien-1-olate |
|---|---|
Formule moléculaire |
C6H3O3- |
Poids moléculaire |
123.09 g/mol |
Nom IUPAC |
3,6-dioxocyclohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1 |
Clé InChI |
GPLIMIJPIZGPIF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=O)C(=CC1=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



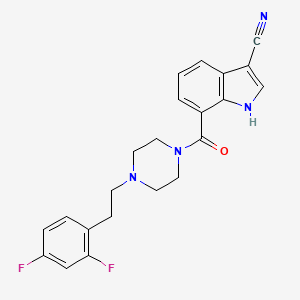
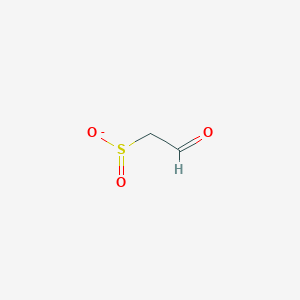
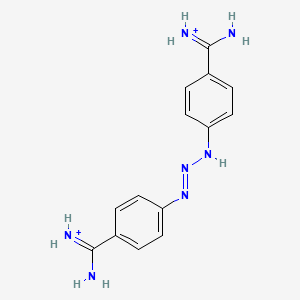
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
